

# "Pyramid" in Fragment-Based Drug Discovery: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Pyramid*

Cat. No.: *B14252579*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the **"Pyramid"™** platform, a proprietary fragment-based drug discovery (FBDD) engine developed by Astex Pharmaceuticals. The content herein is designed to offer researchers and drug development professionals a comprehensive understanding of the principles, experimental workflows, and data-driven decision-making processes integral to this powerful approach for identifying and optimizing novel drug candidates.

## Introduction to the Pyramid™ Platform

The **Pyramid™** platform is an integrated suite of technologies and expertise for fragment-based drug discovery. It stands as a significant advancement in drug discovery, moving away from traditional high-throughput screening (HTS) of large, complex molecules towards a more rational, structure-driven approach using small, low-molecular-weight compounds called fragments. The core principle of FBDD, and by extension the **Pyramid** platform, is that screening smaller, less complex molecules allows for a more efficient exploration of chemical space and a higher probability of identifying high-quality "hits". These initial fragment hits, although often exhibiting weak binding affinities (typically in the micromolar to millimolar range), serve as high-quality starting points for the development of potent and selective drug candidates through subsequent optimization.

The **Pyramid™** platform integrates a range of cutting-edge biophysical techniques, including X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Cryo-Electron

Microscopy (Cryo-EM), with computational chemistry and fragment library design. This multi-faceted approach enables the detailed characterization of fragment binding at an atomic level, providing invaluable structural insights that guide the rational design and optimization of lead compounds. A key advantage of this strategy is the early optimization of critical drug-like properties, which is intended to reduce attrition rates during later stages of drug development.

## The Fragment Library: Foundation of the Pyramid™ Approach

The success of any FBDD campaign hinges on the quality and diversity of the fragment library. The **Pyramid™** platform utilizes a carefully curated library of fragments that adhere to the "Rule of Three," a set of guidelines for desirable fragment properties.

Table 1: The "Rule of Three" for Fragment Library Design

Property	Guideline	Rationale
Molecular Weight (MW)	< 300 Da	Ensures fragments are small and simple, allowing for effective sampling of chemical space.
cLogP	≤ 3	Promotes aqueous solubility, which is crucial for biophysical assays often run at high concentrations.
Hydrogen Bond Donors (HBD)	≤ 3	Maintains simplicity and avoids excessive polarity.
Hydrogen Bond Acceptors (HBA)	≤ 3	Maintains simplicity and avoids excessive polarity.
Rotatable Bonds	≤ 3	Limits conformational complexity, which can be entropically unfavorable for binding.

The Astex fragment library has been iteratively refined over the years based on the analysis of screening campaigns. For instance, an analysis of their 2012 library highlighted a focus on fragments with 10-14 heavy atoms to avoid excessive complexity in larger fragments.

## Experimental Protocols

The **Pyramid**<sup>™</sup> platform employs a suite of high-sensitivity biophysical techniques to detect the weak binding of fragments to their target proteins. What follows are detailed protocols for the key experimental methods used.

### High-Throughput X-ray Crystallography for Fragment Screening

X-ray crystallography is a cornerstone of the **Pyramid**<sup>™</sup> platform, providing high-resolution structural information of fragment-protein complexes that is crucial for structure-guided optimization.

Protocol:

- Protein Crystallization:
  - Optimize conditions to produce robust, well-diffracting crystals of the target protein.
  - Crystals must be highly reproducible and yield diffraction data to a resolution of at least 2.5 Å.
  - Automated, high-throughput crystallization screening in 96-well plates is often employed.
- Fragment Soaking:
  - Prepare a soaking solution containing a cocktail of 4-8 fragments at a high concentration (e.g., 10-50 mM) in a cryo-protectant buffer.
  - Transfer the protein crystals into the fragment cocktail solution and allow them to soak for a defined period (typically a few hours).
  - The use of fragment cocktails significantly increases the throughput of the screening process.

- X-ray Data Collection:
  - Flash-cool the soaked crystals in liquid nitrogen to prevent radiation damage.
  - Utilize an automated sample mounting and data collection system at a synchrotron beamline.
  - Collect a complete diffraction dataset for each crystal.
- Data Processing and Hit Identification:
  - Employ an automated data processing pipeline to integrate and scale the diffraction data.
  - Generate electron density maps of the protein's active site.
  - Utilize software like AutoSolve to automatically identify the presence and binding mode of a fragment within the electron density.

## NMR Spectroscopy for Hit Identification and Validation

NMR spectroscopy is a powerful solution-phase technique used within the **Pyramid**™ platform to identify fragment hits and validate those found through other methods. Both ligand-observed and protein-observed NMR experiments are employed.

### Protocol: Saturation Transfer Difference (STD) NMR for Fragment Screening

- Sample Preparation:
  - Prepare a sample of the target protein (typically 10-50  $\mu\text{M}$ ) in a suitable deuterated buffer.
  - Prepare a cocktail of fragments (typically 4-8) at a concentration of 100-200  $\mu\text{M}$  each in the same buffer.
  - Combine the protein and fragment solutions.
- NMR Data Acquisition:
  - Acquire a standard 1D proton NMR spectrum of the fragment cocktail alone as a reference.

- Acquire STD NMR spectra of the protein-fragment mixture. This involves two experiments: an "on-resonance" experiment where the protein is selectively saturated with radiofrequency pulses, and an "off-resonance" experiment where the saturation is applied at a frequency where no protein signals are present.
- The saturation time (d20) is typically set to 2 seconds.
- Data Analysis:
  - Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
  - Signals that appear in the STD spectrum correspond to fragments that have bound to the protein, as they have received saturation transfer from the protein.
  - The intensity of the STD signals can provide information about the binding affinity and the proximity of the fragment's protons to the protein surface.

## Cryo-Electron Microscopy (Cryo-EM) for Challenging Targets

Since 2016, Astex has increasingly incorporated Cryo-EM into the **Pyramid™** platform, particularly for targets that are difficult to crystallize, such as large protein complexes and membrane proteins.

Protocol:

- Sample Preparation:
  - Prepare a solution of the purified target protein at an appropriate concentration.
  - Add the fragment of interest at a concentration sufficient to ensure a high proportion of the protein is in a fragment-bound state.
  - Apply a small volume (3-4  $\mu$ L) of the sample to a glow-discharged EM grid.
- Grid Plunging and Freezing:

- Blot the grid to create a thin film of the sample.
- Rapidly plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the protein-fragment complex in a near-native state.
- Cryo-EM Data Collection:
  - Load the frozen grids into a high-end transmission electron microscope equipped with a direct electron detector.
  - Automate the collection of a large number of images (micrographs) of the frozen protein particles.
- Image Processing and 3D Reconstruction:
  - Use specialized software to perform particle picking, 2D classification, and 3D reconstruction of the protein-fragment complex.
  - Aim for a resolution of 3 Å or better to enable the visualization of the fragment's binding mode.

## Hit-to-Lead Optimization Strategies

Once fragment hits are identified and their binding modes are determined, the **Pyramid™** platform employs several structure-guided strategies to evolve these low-affinity fragments into potent lead compounds.

- **Fragment Growing:** This strategy involves adding chemical moieties to a single fragment to extend its interactions into adjacent binding pockets on the protein surface. This is the most common approach in FBDD.
- **Fragment Linking:** When two fragments are found to bind to adjacent sites on the protein, a chemical linker is designed to connect them, creating a single, higher-affinity molecule.
- **Fragment Merging:** If two fragments bind in an overlapping manner, a new molecule is designed that incorporates the key binding features of both fragments into a single scaffold.

## Quantitative Data from Case Studies

The following tables summarize quantitative data from successful applications of the **Pyramid™** platform.

Table 2: Discovery of p38α MAP Kinase Inhibitors

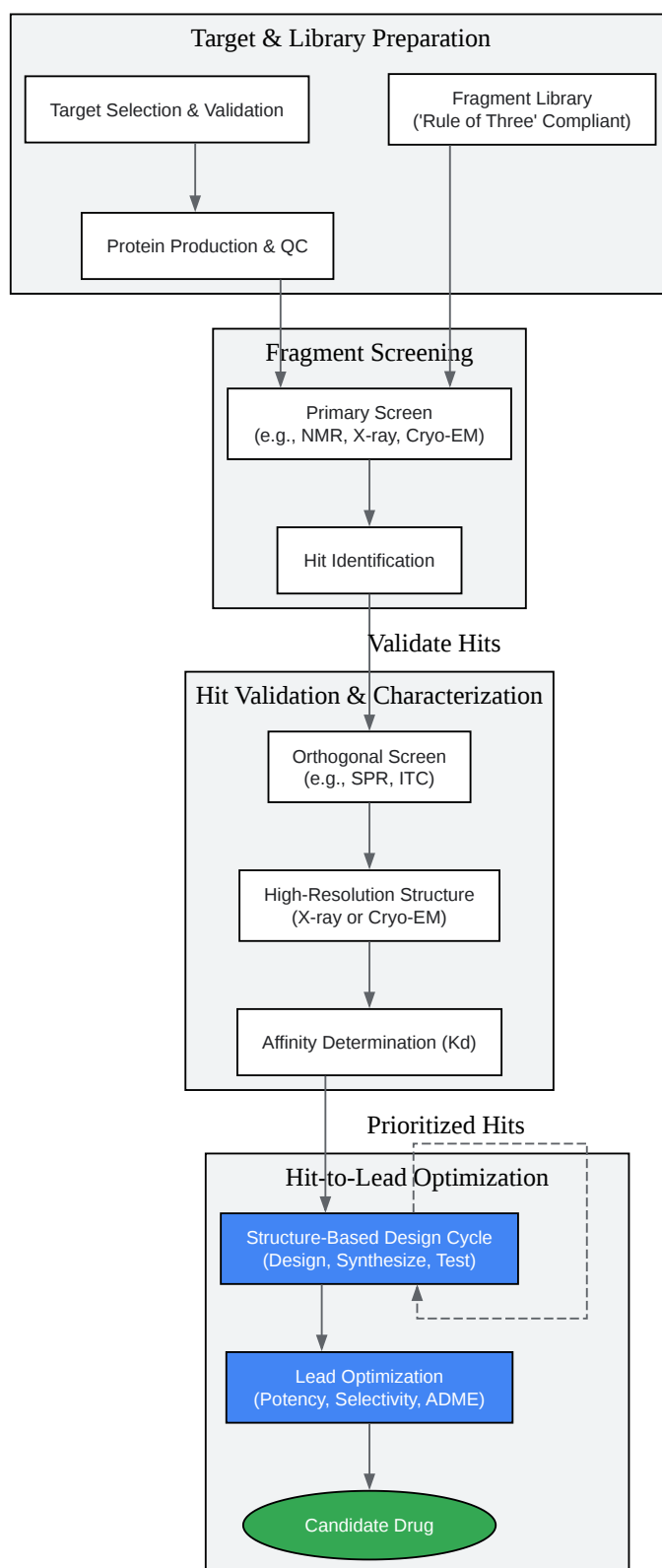
Fragment	Initial IC50	Optimized Compound IC50	Ligand Efficiency (LE) of Fragment
2-amino-3-benzyloxypyridine	1.3 mM	35 μM (after optimization)	Not Reported
3-(2-(4-pyridyl)ethyl)indole	35 μM	Potent lead series generated	Not Reported

Table 3: Discovery of a CDK Inhibitor (AT7519)

Parameter	Value
Initial Fragment Hit Affinity	Weak (mM range)
AT7519 IC50 against CDK2/cyclin A	100 nM
Ligand Efficiency (LE) of AT7519	Not Reported

## Visualizing the Pyramid™ Workflow and Logic

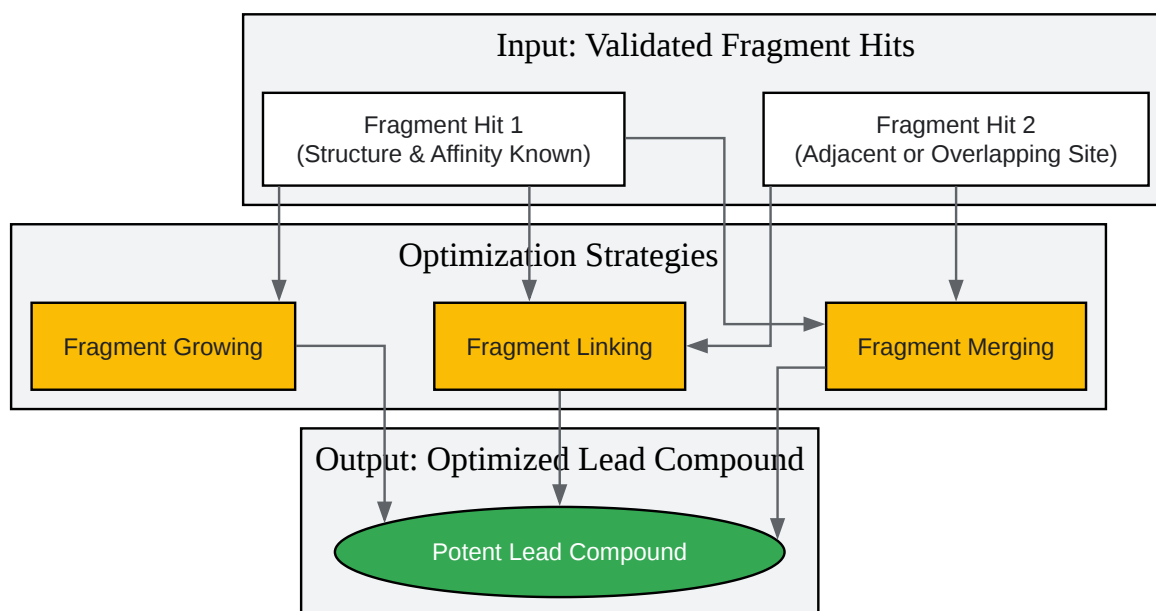
The following diagrams, created using the DOT language, illustrate the key workflows within the **Pyramid™** platform.



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**Pyramid™ FBDD Workflow.**





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### Hit-to-Lead Optimization Strategies.

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